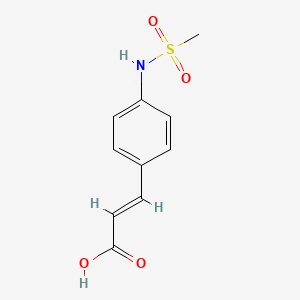

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

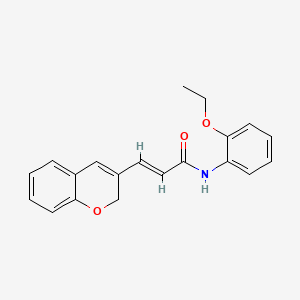

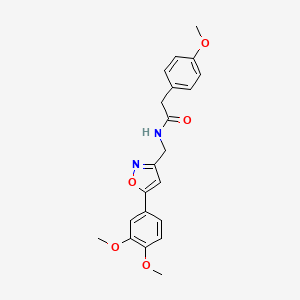

The InChI code for this compound is 1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder . Its melting point is 247-249°C .Applications De Recherche Scientifique

Structural and Spectroscopic Studies

The compound's structure and spectroscopic properties have been extensively studied. For instance, Binkowska et al. (2001) investigated the structural and spectroscopic characteristics of a complex involving a similar compound, highlighting the significance of such studies in understanding molecular interactions and properties (Binkowska et al., 2001).

Enzyme System Research

The compound has been studied in the context of enzyme systems. Gunsalus et al. (1978) synthesized analogues of a related compound and investigated their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).

Oxidative C-H Bond Activation

In chemical synthesis, the compound has been used in oxidative C-H bond activation. Liu et al. (2013) developed a manganese dioxide-methanesulfonic acid oxidation system to promote direct coupling of benzylic ethers and carbamates via oxidative C-H bond activation (Liu et al., 2013).

Microbial Metabolism

Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, a closely related compound, discussing its biogeochemical cycling and utility for certain bacteria (Kelly & Murrell, 1999).

Synthesis of Organic Compounds

Craig et al. (2000) demonstrated the synthesis of organic compounds like 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines using similar compounds, indicating their importance in synthetic organic chemistry (Craig et al., 2000).

Hydrolysis Studies

Chan et al. (2008) studied the hydrolysis of methanesulfonate esters, providing insights into the chemical behavior of such compounds under different conditions (Chan et al., 2008).

Anticancer, Antibacterial, and Enzyme Inhibition Activities

Özdemir et al. (2015) conducted a comprehensive study on alkyl sulfonic acid hydrazides, examining their synthesis, characterization, and activities in various biological contexts (Özdemir et al., 2015).

Lipid Peroxidation Assay

Gerard-Monnier et al. (1998) developed a new colorimetric assay of lipid peroxidation using methanesulfonic acid, indicating the compound's potential in biochemical assays (Gerard-Monnier et al., 1998).

Industrial Applications

Díaz-Urrutia and Ott (2019) reported on the industrial conversion of methane to methanesulfonic acid, a process that involves the use of similar compounds (Díaz-Urrutia & Ott, 2019).

Medicinal Chemistry

Connors et al. (1991) synthesized and tested (4-methanesulfonamidophenoxy)propanolamines, exploring their potential as class III antiarrhythmic agents (Connors et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-[4-(methanesulfonamido)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWVFGCWMMXGR-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

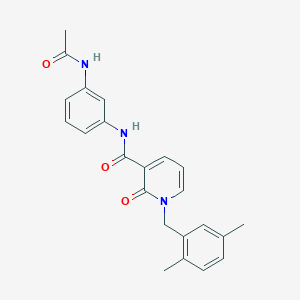

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

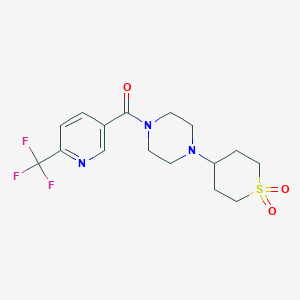

![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)

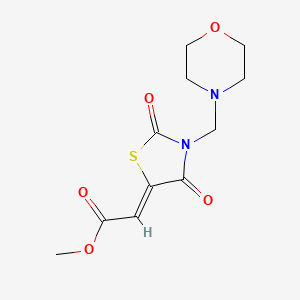

![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)